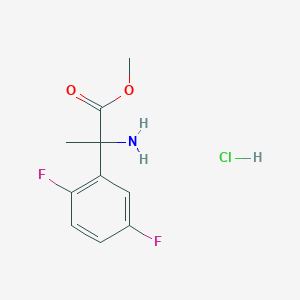
3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid
Vue d'ensemble
Description
3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid: is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . It is characterized by the presence of a benzoic acid moiety attached to a 1,3-diazinane ring with an oxo group at the second position. This compound is used as a building block in various chemical syntheses and has applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid typically involves the reaction of 1,3-propyleneurea with benzoic acid derivatives. The reaction conditions often include the use of a base such as sodium carbonate and a solvent mixture of dioxane and water . The reaction is carried out at elevated temperatures, typically between 70-80°C .
Industrial Production Methods: it is likely that similar reaction conditions and reagents are used on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxo group and the benzoic acid moiety may play a role in its biological activity by interacting with enzymes or receptors .
Comparaison Avec Des Composés Similaires
2-methyl-4-(2-oxo-1,3-diazinan-1-yl)benzoic acid: Similar structure with a methyl group at the fourth position.
3-acetyl-2,5-disubstituted benzoic acids: Compounds with similar benzoic acid moieties and additional substituents.
Uniqueness: 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid is unique due to its specific combination of the 1,3-diazinane ring and the benzoic acid moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propriétés
IUPAC Name |
3-(2-oxo-1,3-diazinan-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)8-3-1-4-9(7-8)13-6-2-5-12-11(13)16/h1,3-4,7H,2,5-6H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIMAQLGJSZRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Cyclohexylethyl)amino]acetamide](/img/structure/B1421463.png)


![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)




![6'-Chloro-5-methyl-[2,3']bipyridinyl](/img/structure/B1421480.png)
![2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid](/img/structure/B1421482.png)

